molecular formula C25H22N2O2 B3438808 N-[(Z)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

N-[(Z)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Cat. No.: B3438808
M. Wt: 382.5 g/mol
InChI Key: BPZSZTQCKKOSMR-QJOMJCCJSA-N
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Description

N-[(Z)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a phenylprop-1-en-2-yl group, and a benzamide group. Isoquinoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves multiple steps. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoquinoline derivatives, while reduction can produce various dihydroisoquinoline compounds.

Scientific Research Applications

N-[(Z)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Medicine: The compound is investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(Z)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an androgen receptor antagonist, effectively suppressing the growth of androgen-dependent and androgen-independent prostate cancer cell lines . The compound’s effects are mediated through its binding to the androgen receptor, inhibiting its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
  • N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide

Uniqueness

N-[(Z)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is unique due to its specific structural features and the presence of multiple functional groups that contribute to its diverse chemical reactivity and biological activities. Its ability to act as an androgen receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[(Z)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-24(21-12-5-2-6-13-21)26-23(17-19-9-3-1-4-10-19)25(29)27-16-15-20-11-7-8-14-22(20)18-27/h1-14,17H,15-16,18H2,(H,26,28)/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSZTQCKKOSMR-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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